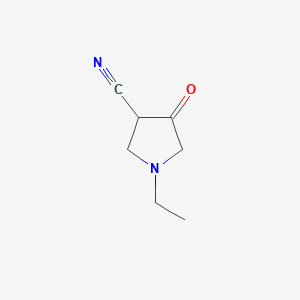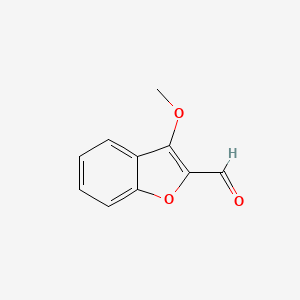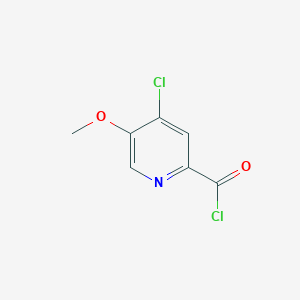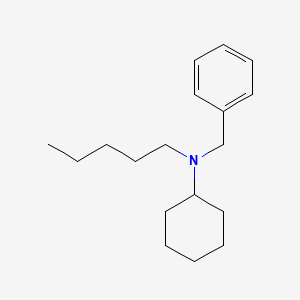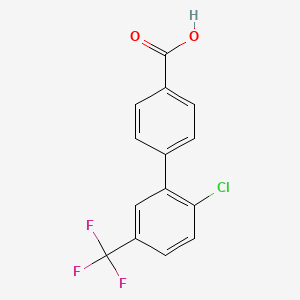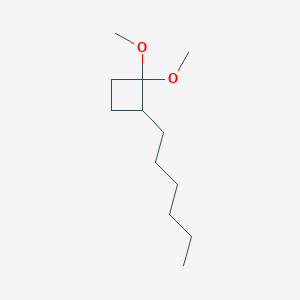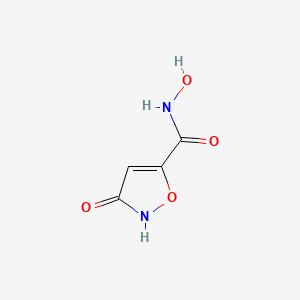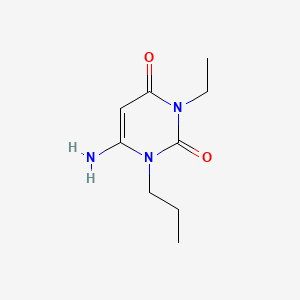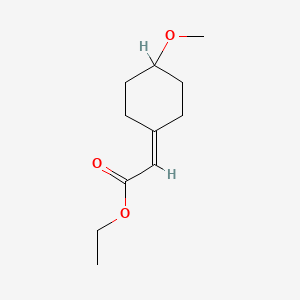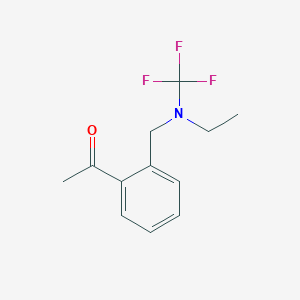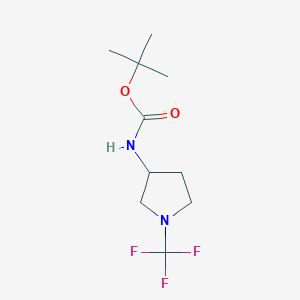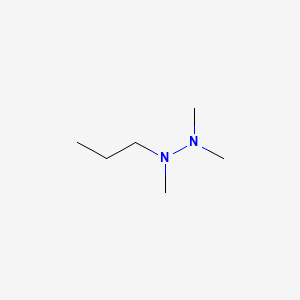
Propyltrimethylhydrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propyltrimethylhydrazine is an organic compound with the molecular formula C₆H₁₆N₂. It is a member of the hydrazine family, characterized by the presence of two nitrogen atoms connected by a single bond.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Propyltrimethylhydrazine can be synthesized through several methods. One common approach involves the reaction of propylamine with trimethylhydrazine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are continuously fed and the product is continuously removed. This method ensures high efficiency and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully optimized to maximize the production rate and minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions
Propyltrimethylhydrazine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the hydrazine functional group, which is highly reactive .
Common Reagents and Conditions
Oxidation: this compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions often involve the replacement of one of the hydrogen atoms in the hydrazine group with another functional group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions typically yield nitrogen oxides, while reduction reactions produce amines and other nitrogen-containing compounds .
Wissenschaftliche Forschungsanwendungen
Propyltrimethylhydrazine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of nitrogen-containing compounds.
Biology: In biological research, this compound is used to study the effects of hydrazine derivatives on cellular processes.
Industry: In industrial applications, this compound is used as a precursor for the synthesis of other chemicals.
Wirkmechanismus
The mechanism of action of propyltrimethylhydrazine involves its interaction with cellular components, particularly proteins and nucleic acids. The compound can form covalent bonds with these molecules, leading to alterations in their structure and function. This interaction can disrupt cellular processes such as DNA replication and protein synthesis, which is why it is being investigated for its potential as an anticancer agent .
Vergleich Mit ähnlichen Verbindungen
Propyltrimethylhydrazine is unique among hydrazine derivatives due to its specific molecular structure and reactivity. Similar compounds include:
Methylhydrazine: Known for its use as a reducing agent in organic synthesis.
Dimethylhydrazine: Commonly used as a rocket propellant and in the synthesis of pharmaceuticals.
Phenylhydrazine: Used in the preparation of various pharmaceuticals and as a reagent in organic chemistry.
Compared to these compounds, this compound offers a unique combination of reactivity and stability, making it particularly valuable for specific applications in research and industry .
Eigenschaften
CAS-Nummer |
60678-65-1 |
|---|---|
Molekularformel |
C6H16N2 |
Molekulargewicht |
116.20 g/mol |
IUPAC-Name |
1,1,2-trimethyl-2-propylhydrazine |
InChI |
InChI=1S/C6H16N2/c1-5-6-8(4)7(2)3/h5-6H2,1-4H3 |
InChI-Schlüssel |
UMOIOYNREGPHEN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN(C)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


